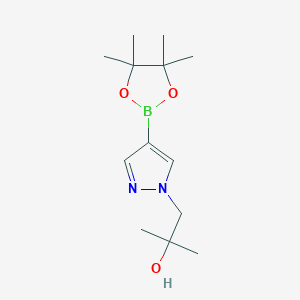![molecular formula C8H14ClNS B1396784 [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride CAS No. 1332531-27-7](/img/structure/B1396784.png)
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Overview
Description
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C8H13NS . It has a molecular weight of 155.26 .
Molecular Structure Analysis
The molecular structure of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride consists of a thienyl group (a sulfur-containing heterocycle) with two methyl groups at positions 2 and 5. This is attached to a methylamine group via a methylene bridge .Physical And Chemical Properties Analysis
The boiling point of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride is predicted to be 214.4±35.0 °C . Its density is predicted to be 1.014±0.06 g/cm3 . The pKa value is predicted to be 9.73±0.10 .Scientific Research Applications
Synthesis and Pharmacological Activities:
- A study by Kato et al. (1984) demonstrated the synthesis of N, N-Dimethyl-(6-benzyl-2-cyclohexenyl) methylamine derivatives, which were examined for analgesic activity. One derivative, 1, 6-trans-N, N-dimethyl-(6-benzyl-4, 4-dimethyl-2-cyclohexenyl) methylamine hydrochloride, showed pronounced pharmacological activities (Kato, Ishii, Kawai, & Sawa, 1984).
Analogues of Tryptamine and Heteroauxin:
- Research by Chapman et al. (1969) involved the synthesis of 2-(5-substituted 3-benzo[b]thienyl)ethylamines, which were transformed into various derivatives for pharmacological studies (Chapman, Clarke, Humphries, & Saraf, 1969).
Mannich Reaction Synthesis:
- A study by Yang Yi-hon (2013) focused on the synthesis of (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine using Mannich, reduction, and resolution reactions, aiming to solve issues related to production process conditions (Yang Yi-hon, 2013).
Synthesis for Metabolic Studies:
- N. D. Mola et al. (1985) synthesized N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, an antihypertensive agent, for metabolic studies (Mola, Bellasio, Ferrari, & Zerilli, 1985).
Photochromic Properties for Optoelectronic Applications:
- Morimoto et al. (2003) explored novel photochromic single crystals composed of diarylethenes, including 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. These crystals were evaluated for potential application in optoelectronic devices (Morimoto, Kobatake, & Irie, 2003).
Photochromic Thiazines Synthesis:
- Research by Belen’kii et al. (2005) focused on the synthesis of dithienylthiazines from dithienylacetylenes, including compounds with 2,5-dimethyl-3-thienyl groups, for potential photochromic properties (Belen’kii, Shirinian, Gromova, Kolotaev, & Krayushkin, 2005).
Evaluation of Antimicrobial Activities:
- A study by Gul et al. (2005) evaluated the antimicrobial activities of several Mannich bases and their derivatives, including 3‐Dimethylamino‐1‐phenyl‐1‐propanone hydrochloride (Gul, Şahin, Gul, Ozturk, & Yerdelen, 2005).
Safety And Hazards
properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-6-4-8(5-9-3)7(2)10-6;/h4,9H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOAXILXCHRNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)





![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)

![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)


